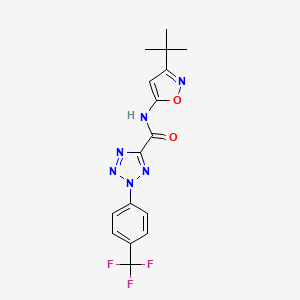

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

説明

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring fused with a tetrazole moiety. Key structural attributes include:

- Isoxazole core: A five-membered aromatic ring with one oxygen and one nitrogen atom, known for metabolic stability and bioactivity in medicinal chemistry .

- Tetrazole ring: A nitrogen-rich heterocycle often used as a carboxylic acid bioisostere due to its similar pKa and hydrogen-bonding capacity .

- Substituents: The tert-butyl group enhances lipophilicity and steric bulk, while the 4-(trifluoromethyl)phenyl group contributes electron-withdrawing effects and improved membrane permeability .

特性

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6O2/c1-15(2,3)11-8-12(27-23-11)20-14(26)13-21-24-25(22-13)10-6-4-9(5-7-10)16(17,18)19/h4-8H,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSMLVQAWKXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Tetrazole Ring: The tetrazole ring is often introduced through a cycloaddition reaction between an azide and a nitrile.

Coupling Reactions: The final step involves coupling the isoxazole and tetrazole intermediates with the trifluoromethyl-substituted phenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

化学反応の分析

Types of Reactions

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: Can produce alcohols or amines.

Substitution: Results in halogenated derivatives or other substituted products.

科学的研究の応用

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds featuring the isoxazole and tetrazole moieties. For instance, the incorporation of the isoxazole structure has been associated with the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Compounds similar to N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide have demonstrated promising results in inhibiting COX-II, a target for anti-inflammatory drug development .

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity. Research has shown that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups may enhance lipophilicity and biological activity, making such compounds candidates for further investigation in cancer therapeutics .

Antimicrobial Activity

Compounds containing isoxazole rings have been studied for their antimicrobial properties. The unique electronic properties imparted by the trifluoromethyl group may contribute to enhanced efficacy against bacterial strains, warranting further exploration into their use as antimicrobial agents .

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of Isoxazole : Utilizing reactions involving nitriles and hydrazines to construct the isoxazole framework.

- Tetrazole Formation : Employing cyclization reactions with azides or other nitrogen sources to form the tetrazole ring.

- Final Coupling : The final product can be obtained through amide bond formation between the carboxylic acid and amine components .

Optimization Strategies

Optimization of synthetic routes often focuses on improving yield and purity, as well as reducing reaction times. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly utilized to enhance efficiency in producing complex heterocycles like this compound .

Case Study: COX Inhibition

A comprehensive study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-II activity, with IC50 values comparable to established anti-inflammatory drugs like Celecoxib . This research underscores the potential for developing new anti-inflammatory agents based on this scaffold.

Case Study: Anticancer Activity

In a series of experiments assessing cytotoxicity against various cancer cell lines, compounds based on the tetrazole scaffold showed promising results, with some derivatives achieving IC50 values in low micromolar ranges against breast and colon cancer cells . These findings highlight the therapeutic potential of such compounds in oncology.

Data Tables

作用機序

The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison

Key Observations:

- Isoxazole vs. Oxazole/Tetrazole Cores : Isoxazole derivatives (e.g., ) often exhibit higher metabolic stability than oxazoles due to reduced ring oxidation . Tetrazoles (e.g., ) are preferred in drug design for their resistance to hydrolysis compared to carboxylic acids .

- Substituent Impact: The trifluoromethyl group in the target compound increases electronegativity and membrane permeability compared to the diethylamino group in ’s compound, which prioritizes solubility .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison

*LogP estimated using substituent contributions (tert-butyl: +1.5, trifluoromethyl: +0.9, tetrazole: -0.3) .

Key Findings:

- Melting Points : The target compound’s melting point is unreported, but analogues with tert-butyl groups (e.g., ) typically exhibit higher thermal stability (>140°C) due to crystallinity .

生物活性

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of isoxazole and tetrazole moieties. The synthetic pathway typically includes:

- Formation of the isoxazole ring : This involves the reaction of tert-butyl compounds with suitable precursors.

- Tetrazole formation : The introduction of the tetrazole group is achieved through cyclization reactions involving hydrazines and carboxylic acids.

2. Biological Activity Overview

Research indicates that compounds containing tetrazole and isoxazole structures exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, a series of tetrazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Analogous compounds have been evaluated for their ability to inhibit tumor cell proliferation, with some exhibiting IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Tetrazole derivatives have been associated with anti-inflammatory activities, which can be beneficial in treating conditions like arthritis and other inflammatory disorders .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including xanthine oxidase, which is crucial in purine metabolism. Structure-activity relationship (SAR) studies have indicated that modifications to the tetrazole moiety can enhance enzyme binding affinity .

- Cellular Pathway Interference : Compounds with similar structures have been shown to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Antifungal | Candida albicans | 20 | |

| Anticancer | HepG2 cells | 12 | |

| Anti-inflammatory | Human fibroblasts | 25 |

5. Conclusion

This compound exhibits promising biological activities across various domains, particularly in antimicrobial and anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on optimizing the compound's structure to enhance its efficacy and reduce potential side effects. The integration of computational modeling alongside experimental approaches could provide deeper insights into its pharmacodynamics and pharmacokinetics.

Q & A

[Basic] What synthetic strategies are recommended for the laboratory-scale preparation of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?

Answer:

The synthesis involves multi-step reactions:

Tetrazole ring formation : Use sodium azide (NaN₃) with nitriles or amides under reflux conditions in polar solvents (e.g., DMF) .

Isoxazole coupling : React 3-(tert-butyl)isoxazole-5-amine with activated carbonyl intermediates (e.g., acyl chlorides) via nucleophilic substitution. Steric hindrance from the tert-butyl group requires optimized temperatures (60–80°C) and coupling agents like EDCI/HOBt .

Trifluoromethylphenyl incorporation : Suzuki-Miyaura cross-coupling or direct arylation using Pd catalysts for C–H activation .

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

[Basic] Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- 1H/13C NMR : Identify proton environments (e.g., tert-butyl singlet at δ 1.3–1.5 ppm, trifluoromethyl-coupled aromatic protons at δ 7.5–8.0 ppm) and carbon shifts (tetrazole C=O at ~165 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching (<2 ppm error) .

- X-ray crystallography (if crystalline) : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

[Advanced] How can researchers resolve contradictions between computational molecular docking predictions and experimental bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Protein flexibility : Perform ensemble docking with multiple receptor conformations (e.g., MD-sampled structures) .

- Solvation effects : Include explicit water molecules in docking simulations to mimic physiological conditions .

- Experimental validation : Cross-check with orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) .

Example : For α-amylase inhibition, compare in silico docking scores (AutoDock Vina) with in vitro IC₅₀ values using the 3,5-dinitrosalicylic acid (DNSA) assay .

[Advanced] What strategies mitigate steric hindrance challenges during synthetic modification of the tert-butylisoxazole moiety?

Answer:

- Temperature modulation : Conduct reactions at higher temperatures (80–100°C) to overcome kinetic barriers .

- Bulky base selection : Use DBU or DIPEA to deprotonate intermediates without side reactions .

- Microwave-assisted synthesis : Accelerate reaction rates for sterically hindered coupling steps (e.g., 30 min vs. 24 hr conventional heating) .

[Advanced] How can researchers analyze the compound’s stability under varying pH and temperature conditions for pharmacological studies?

Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hr), monitor via HPLC for degradation products (e.g., tetrazole ring opening) .

- Thermal stress : Heat to 60°C for 72 hr, assess polymorphic transitions via DSC/TGA .

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the amide bond) .

[Basic] What computational tools are recommended for preliminary structure-activity relationship (SAR) studies?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide to predict binding modes with targets (e.g., α-amylase, kinase enzymes) .

- QSAR modeling : Use MOE or RDKit to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity analysis .

[Advanced] How should researchers address low reproducibility in crystallographic data refinement for this compound?

Answer:

- Data collection : Ensure high-resolution (<1.0 Å) datasets with complete redundancy (Rmerge <5%) .

- Refinement protocols :

- Validation tools : Check with PLATON for symmetry errors and CCDC Mercury for packing analysis .

[Advanced] What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

Answer:

- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets .

- Fluorescence quenching : Measure binding affinity (Kd) using tryptophan fluorescence titration .

- Cryo-EM/X-ray co-crystallization : Resolve ligand-target complexes at atomic resolution (e.g., PDB deposition) .

[Basic] What purification techniques are optimal for isolating this compound from reaction byproducts?

Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediate purification .

- Recrystallization : Ethanol/water (3:1 v/v) yields high-purity crystals; slow cooling minimizes impurities .

- Prep-HPLC : C18 column (MeCN/water + 0.1% TFA) for final polishing .

[Advanced] How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?

Answer:

- Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) .

- Deuterium incorporation : Replace metabolically vulnerable H atoms (e.g., benzylic positions) .

- Prodrug strategies : Mask polar groups (e.g., phosphate esters) for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。